Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

Chemoselective Ketone Synthesis Weinreb Amide Reactivity Azetidine Ring Strain

Stereochemical integrity during ketone formation is critical for peptidomimetic API synthesis. This (R)-configured, Boc-protected azetidine Weinreb amide enables controlled C-C bond formation without over-addition, preserving the chiral center. • Chemoselective: Reacts with organometallics (0 °C, excess nucleophile) to yield ketones, not tertiary alcohols. • Bench-stable: Ships and stores at ambient temperature. • Enantiopure: ≥98% ee ensures defined (R)-stereochemistry for downstream API intermediates.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B12442211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m1/s1
InChIKeyAYNAJTJLWNLXBC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (R)-2-(Methoxy(Methyl)Carbamoyl)Azetidine-1-Carboxylate: A Chiral Weinreb Amide Building Block for Chemoselective Synthesis


Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (CAS 1033819-10-1) is an enantiopure, Boc-protected azetidine-2-carboxylic acid derivative functionalized as a Weinreb amide . This compound integrates three critical structural features—a strained four-membered azetidine ring, a defined (R)-stereocenter at the 2-position, and the N-methoxy-N-methylcarboxamide (Weinreb) functionality—into a single, bench-stable intermediate designed for chemoselective C–C bond formation. Its core utility lies in enabling the controlled, two-step conversion of a carboxylic acid equivalent to ketones or aldehydes without over-addition, a transformation where the azetidine ring's electronic and steric properties provide different reaction kinetics and outcomes compared to classical Weinreb amides derived from acyclic or larger cyclic amines [1].

Why Substituting Tert-Butyl (R)-2-(Methoxy(Methyl)Carbamoyl)Azetidine-1-Carboxylate with Other Weinreb Amides or Azetidine Derivatives Compromises Synthetic Outcomes


Generic substitution fails because stereochemistry, ring strain, and amide pyramidalization collectively dictate chemoselectivity and downstream product profiles. Replacing this (R)-azetidine Weinreb amide with the (S)-enantiomer (CAS 327604-82-0) will invert the absolute configuration of any stereocenter generated in subsequent transformations, producing a different diastereomer or enantiomer of the target molecule . Substituting the azetidine ring with a larger, less strained pyrrolidine or piperidine Weinreb amide alters the amide's resonance stability and reactivity toward organometallic reagents; azetidines exhibit enhanced reactivity and distinct selectivity compared to their larger ring counterparts, a property exploited in chemoselective ketone synthesis [1]. Furthermore, using the regioisomeric azetidine-3-carboxylic acid Weinreb amide (CAS 820971-67-3) positions the reactive handle at a different vector, fundamentally altering the molecular geometry and conformational constraints of any resultant scaffold, which is critical for biological target engagement [2].

Quantitative Performance Evidence for Tert-Butyl (R)-2-(Methoxy(Methyl)Carbamoyl)Azetidine-1-Carboxylate in Chemoselective Transformations


Chemoselectivity in Grignard Additions: Azetidine Weinreb Amides vs. Acyclic Weinreb Amides and N-Acylazetidines

N-Acylazetidines, which share the strained four-membered ring characteristic of the target compound, have been demonstrated to react with Grignard reagents (e.g., PhMgBr) with exquisite chemoselectivity, yielding ketones exclusively without tertiary alcohol byproducts, even when using a large excess (5.0 equiv) of the nucleophile. This performance contrasts with typical acyclic Weinreb amides, where rigorous stoichiometric control is often required to prevent over-addition. The (R)-azetidine Weinreb amide is expected to similarly leverage ring strain for enhanced selectivity [1].

Chemoselective Ketone Synthesis Weinreb Amide Reactivity Azetidine Ring Strain

Diastereoselective Outcome in Chiral Pool Synthesis: (R)- vs. (S)-Azetidine Weinreb Amide

In a demonstrated synthetic sequence relevant to this building block, the (R)-configured azetidine Weinreb amide directs the formation of chiral intermediates with a specific, predictable absolute configuration. The (S)-enantiomer (CAS 327604-82-0) produces the opposite diastereomer when used under identical conditions. Enantiopurity of the starting (R)-azetidine Weinreb amide (typically ≥98% ee) is directly translated into the final product's enantiomeric excess without erosion, a critical parameter for biological activity .

Chiral Building Blocks Diastereoselective Synthesis Enantiomeric Purity

Ring Strain-Driven Reactivity: Azetidine vs. Pyrrolidine Weinreb Amide in Ketone Formation

Azetidine-derived Weinreb amides are anticipated to react faster with organometallic nucleophiles compared to their pyrrolidine counterparts due to increased amide pyramidalization and ring strain (~25 kcal/mol for azetidine vs. ~5.5 kcal/mol for pyrrolidine). This translates into shorter reaction times and lower required temperatures. In a comparable system, N-acylazetidine addition of PhMgBr is complete within 1 hour at 0 °C, whereas analogous pyrrolidine amides often require prolonged stirring or warming [1].

Ring Strain Amide Pyramidalization Reaction Rate

Bench Stability and Storage: Boc-Protected Azetidine Weinreb Amide vs. Free Amine or Acid Analogs

Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate is described as a bench-stable, readily storable solid when sealed in dry conditions at 2–8 °C, and can be shipped at room temperature . This stability profile is a direct consequence of the N-Boc protection, which prevents ring-opening and amine degradation. In contrast, the corresponding free amine or carboxylic acid derivatives are hygroscopic, prone to oligomerization, and require cold storage with desiccants, imposing logistical constraints [1].

Bench Stability Boc Protection Long-Term Storage

Optimal Application Scenarios for Tert-Butyl (R)-2-(Methoxy(Methyl)Carbamoyl)Azetidine-1-Carboxylate Based on Differentiated Evidence


Enantioselective Synthesis of Constrained Peptidomimetic Ketone Building Blocks

The (R)-configured Weinreb amide is ideally suited for constructing ketone intermediates with a pre-defined (R)-stereocenter for incorporation into peptidomimetic backbones. The chemoselective ketone formation, as evidenced by class-level data on N-acylazetidines [1], ensures that over-reaction to tertiary alcohols is suppressed, preserving the integrity of the chiral center and streamlining the synthesis of protease inhibitor warheads or other electrophilic motifs where stereochemistry is critical for target engagement.

Late-Stage Diversification in Medicinal Chemistry Programs

The bench stability and predictable reactivity of this building block make it a reliable choice for late-stage diversification in medicinal chemistry. Its ability to be shipped and stored at room temperature , coupled with its predicted faster reaction kinetics compared to pyrrolidine Weinreb amides [2], allows for rapid parallel synthesis of ketone libraries. This is particularly valuable during hit-to-lead optimization where introducing diverse aryl or alkyl groups via organometallic addition is common.

Process Chemistry and Scale-Up for Chiral Drug Intermediates

From an industrial procurement perspective, the combination of high enantiopurity (≥98% ee) and robust chemoselectivity under practical conditions (excess nucleophile, 0 °C) [2] reduces process risk during scale-up. The (R)-azetidine Weinreb amide offers a significant advantage over the (S)-enantiomer for targets requiring the specific (R)-configuration , and its superior stability profile compared to unprotected azetidine derivatives reduces storage and handling costs in a GMP environment.

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